molecular formula C16H18ClNO4 B2707382 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid CAS No. 791625-60-0

1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid

Katalognummer: B2707382
CAS-Nummer: 791625-60-0
Molekulargewicht: 323.77
InChI-Schlüssel: DRFIEAMQJRVINN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

791625-60-0

Molekularformel

C16H18ClNO4

Molekulargewicht

323.77

IUPAC-Name

3-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid

InChI

InChI=1S/C16H18ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,19,20)

InChI-Schlüssel

DRFIEAMQJRVINN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C(=C1)C(=O)O)C2=CC=C(C=C2)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Beschreibung

1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid is a synthetically derived pyrrole derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-chlorophenyl substituent. The Boc group is widely employed in organic synthesis to protect amine functionalities, enhancing stability and modulating reactivity during multi-step syntheses .

Biologische Aktivität

The compound 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C14H16ClNO3\text{C}_{14}\text{H}_{16}\text{Cl}\text{N}\text{O}_3

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrrole ring and subsequent functionalization. A notable method for synthesizing related pyrrole derivatives includes a three-component reaction that effectively constructs the desired structure with high yields and selectivity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including those similar to this compound. For example, pyrrole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) often below 0.016 μg/mL . The presence of electron-withdrawing groups, such as chlorophenyl moieties, has been linked to enhanced antimicrobial efficacy.

Cytotoxicity and Selectivity

In addition to antimicrobial activity, the cytotoxicity of compounds is a critical factor in their biological evaluation. The cytotoxicity of related compounds has been assessed using various cell lines, demonstrating low toxicity profiles (IC50 values exceeding 64 μg/mL) while maintaining effective antimicrobial properties . This selectivity index indicates a favorable therapeutic window for further development.

The mechanism by which these compounds exert their biological effects often involves targeting specific bacterial pathways. For instance, studies have identified that certain pyrrole derivatives inhibit mycolic acid biosynthesis in M. tuberculosis, an essential component for bacterial cell wall integrity . This mode of action highlights the potential of these compounds as novel anti-tuberculosis agents.

Case Study 1: Anti-Tuberculosis Activity

A study focusing on pyrrole-2-carboxamide derivatives demonstrated that specific substitutions on the pyrrole ring significantly influenced biological activity. Compounds with 4-chlorophenyl groups exhibited reduced activity compared to those with fluorophenyl groups, suggesting that electronic properties play a crucial role in efficacy against drug-resistant strains of tuberculosis .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of pyrrole derivatives to identify key structural features contributing to biological activity. The study revealed that bulky substituents on the carboxamide group improved anti-TB activity while maintaining low cytotoxicity. The findings emphasized the importance of both steric and electronic factors in optimizing compound design for therapeutic applications .

Comparative Data Table

Compound NameMIC (μg/mL)IC50 (μg/mL)Target Pathway
Pyrrole-1<0.016>64Mycolic acid biosynthesis
Pyrrole-2<0.016>64Mycolic acid biosynthesis
Pyrrole-30.06>64Mycolic acid biosynthesis

Note: Data derived from various studies on related compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of Boc-protected heterocycles. Key structural variations among analogs include:

  • Ring structure: Piperidine (e.g., (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid, C₁₇H₂₃NO₄) vs. dihydro-pyrrole in the target compound.
  • Substituents :
    • Halogenated groups : Fluorine (e.g., 1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid, CAS 661458-34-0) reduces metabolic susceptibility compared to chlorine, which may enhance steric bulk and electron-withdrawing effects .
    • Aryl groups : Indolyl substituents (e.g., compounds in ) introduce π-π stacking interactions, whereas 4-chlorophenyl may enhance hydrophobic interactions in biological systems .

Physicochemical Properties

  • Melting Points : Indolyl-substituted pyrroles (e.g., 10a in ) exhibit melting points of 169–173°C, whereas fluorinated analogs (e.g., CAS 905302-02-5) likely have lower melting points due to reduced crystallinity from fluorine’s small atomic radius .
  • Molecular Weight: The target compound’s estimated molecular formula (C₁₆H₁₉ClNO₄) suggests a molecular weight of ~332.8 g/mol, intermediate between indolyl derivatives (e.g., 554.7 g/mol for 10a) and simpler piperidine analogs (305.4 g/mol for CAS 652971-20-5) .

Data Tables

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications
1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid 4-chlorophenyl, dihydro-pyrrole C₁₆H₁₉ClNO₄ ~332.8 N/A N/A Pharmaceutical intermediates
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-... (10a) Indolyl, methyl C₃₂H₃₄N₄O₅ 554.7 169–173 98 Bioactive molecule synthesis
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Phenyl, piperidine C₁₇H₂₃NO₄ 305.4 N/A N/A Crystallography studies
1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid Difluoro, piperidine C₁₁H₁₇F₂NO₄ 265.3 N/A N/A Drug discovery

Research Findings

Crystallographic and Stability Considerations

  • Fluorinated analogs () are more resistant to oxidative degradation but may pose challenges in purification due to volatility .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid?

A common approach involves multi-step reactions, including condensation of 4-chlorophenyl-containing precursors with pyrrolidine derivatives, followed by Boc (tert-butoxycarbonyl) protection. For example, analogous syntheses of chlorophenyl-pyrrolidine carboxylic acids utilize:

  • Condensation : Reacting 4-chlorobenzaldehyde with a pyrrolidine intermediate under basic conditions (e.g., Knoevenagel or Michael addition).
  • Cyclization : Acid- or base-catalyzed cyclization to form the dihydropyrrole ring.
  • Boc Protection : Introducing the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DMF, typically with DMAP as a catalyst .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Basic: How is the structural integrity of this compound validated in academic research?

Key analytical techniques include:

  • X-ray Crystallography : Resolves stereochemistry and confirms the dihydropyrrole ring conformation. For example, analogous compounds like ethyl 3-(4-chlorophenyl)pyrrolo derivatives were characterized using single-crystal X-ray diffraction (mean C–C bond length: 0.005 Å, R factor < 0.06) .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and 4-chlorophenyl substituents (δ ~7.3–7.5 ppm for aromatic protons). COSY and NOESY can confirm spatial relationships in stereoisomers .
  • HPLC-MS : Ensures purity (>95%) and molecular weight confirmation (e.g., [M+H]+ ion at m/z ~351) .

Basic: What safety precautions are critical when handling this compound?

Based on structurally related Boc-protected chlorophenyl compounds:

  • Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust.
  • First Aid : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention and provide SDS .

Advanced: How does stereochemistry influence the reactivity and biological activity of this compound?

Stereoisomers (e.g., 2R,4S vs. 3R,4S configurations) can drastically alter properties:

  • Reactivity : The spatial orientation of the Boc group and 4-chlorophenyl substituent affects nucleophilic attack sites. For example, (2R,4S)-isomers show slower hydrolysis rates due to steric hindrance .
  • Biological Activity : Stereochemistry impacts binding to targets like enzymes or receptors. Analogous Boc-protected pyrrolidines exhibit varying antimicrobial activity depending on substituent orientation .
  • Resolution : Chiral HPLC or enzymatic resolution methods are used to separate enantiomers .

Advanced: How can catalytic systems be optimized for large-scale synthesis?

  • Catalyst Screening : Palladium (e.g., Pd/C) or copper catalysts (e.g., CuI) enhance coupling reactions. For example, Suzuki-Miyaura cross-coupling with 4-chlorophenylboronic acid improves yield in analogous syntheses .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) increase reaction rates, while toluene reduces side reactions in cyclization steps .
  • Scale-Up Challenges : Batch reactors with controlled temperature (0–25°C) and inert atmospheres (N₂/Ar) prevent Boc group degradation .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, CAS numbers)?

Discrepancies often arise from:

  • Isomerism : Different stereoisomers (e.g., CAS 261777-31-5 vs. 144069-70-5) have distinct melting points and spectral data .
  • Purity : Commercial samples may contain impurities (e.g., unreacted starting materials), altering observed properties. Always cross-validate with HPLC and elemental analysis .
  • Method Variability : Melting points depend on heating rates and instrumentation. Standardize protocols using DSC (differential scanning calorimetry) .

Advanced: What strategies are used to evaluate the compound’s potential in medicinal chemistry?

  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or GPCRs.
  • SAR Studies : Modify the 4-chlorophenyl or Boc group to assess activity changes. For example, replacing chlorine with fluorine alters bioavailability .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 or HIV protease) at µM–nM concentrations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.